molecular formula C14H19NO3 B8130234 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide

Cat. No.: B8130234
M. Wt: 249.30 g/mol
InChI Key: HUQNCODAZDNJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide is a benzamide derivative with a molecular formula of C₁₄H₁₉NO₄ (molecular weight: 265.3 g/mol). Its structure features:

  • Hydroxy group at position 5: Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
  • N-isopropyl substitution: Modifies the amide’s conformational flexibility and lipophilicity.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)15-14(17)12-7-11(16)5-6-13(12)18-8-10-3-4-10/h5-7,9-10,16H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNCODAZDNJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of the cyclopropylmethoxy and hydroxy groups, followed by their coupling with the isopropylbenzamide moiety.

Chemical Reactions Analysis

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can lead to the formation of an alcohol.

Scientific Research Applications

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide

Key Structural Differences :

  • Position 2 : Iodo substituent (vs. cyclopropylmethoxy in the target compound).
  • Position 5 : Methoxy group (vs. hydroxy).
  • Amide substitution : Both share the N-isopropyl group.

Research Findings :

  • Koposov et al. (2006) demonstrated its efficacy in oxidizing alcohols to ketones with >90% yield under ambient conditions .
  • Boppisetti and Birman (2009) highlighted its recyclability, retaining >85% activity after three cycles .

5-Chloro-N-cyclopropyl-2-nitrobenzamide

Key Structural Differences :

  • Position 2 : Nitro group (vs. cyclopropylmethoxy).
  • Position 5 : Chloro substituent (vs. hydroxy).
  • Amide substitution : N-cyclopropyl (vs. N-isopropyl).

Typical Specifications :

  • Purity: ≥98% (HPLC)
  • Solubility: Soluble in DMSO (50 mg/mL), sparingly in water (<1 mg/mL) .

Data Table: Comparative Analysis

Compound Name Substituent (Position 2) Substituent (Position 5) Amide Substituent Molecular Weight (g/mol) Key Applications/Properties
2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide Cyclopropylmethoxy Hydroxy Isopropyl 265.3 Potential kinase inhibitor; high polarity due to hydroxy group
2-Iodo-N-isopropyl-5-methoxybenzamide Iodo Methoxy Isopropyl 319.1 Catalytic oxidations (e.g., alcohol → ketone)
5-Chloro-N-cyclopropyl-2-nitrobenzamide Nitro Chloro Cyclopropyl 240.6 Electrophilic intermediate; high solubility in DMSO

Structural and Functional Implications

  • Hydroxy vs. Methoxy/Chloro : The hydroxy group in the target compound enhances hydrogen-bonding and acidity (pKa ~10), whereas methoxy and chloro groups reduce polarity and increase lipophilicity.
  • Cyclopropylmethoxy vs. Iodo/Nitro : The cyclopropylmethoxy group provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing iodo/nitro groups that enhance reactivity in catalysis or electrophilic substitution.
  • Amide Substitution : N-isopropyl improves solubility in organic solvents compared to N-cyclopropyl, which may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.